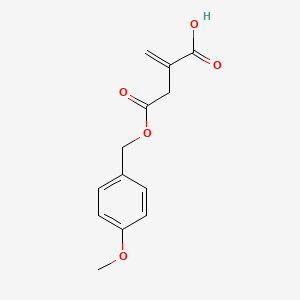

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid

Overview

Description

The compound “4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid” is a complex organic molecule. It contains a methoxybenzyl group, which is a benzene ring with a methoxy (OCH3) and a benzyl (CH2C6H5) substituent, attached to a butanoic acid backbone via an ether linkage .

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of a 4-methoxybenzyl alcohol with a suitable carboxylic acid derivative, possibly through esterification or amide formation .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, indicative of aromaticity, and the presence of both ether and carboxylic acid functional groups .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, esterification, and amide formation. The ether group could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group would likely make the compound acidic. The compound is likely to be solid at room temperature, and its solubility would depend on the specific structure and the solvent used .Scientific Research Applications

Immunomodulation

4-(4-Methoxybenzyl) Itaconate: has been identified as a potent immunomodulator. Itaconate derivatives, including this compound, have shown promise in modulating macrophage functions, which play a pivotal role in the immune response . The compound’s ability to influence macrophage metabolism can lead to the development of new therapeutic strategies for inflammatory and autoimmune diseases.

Anti-inflammatory Applications

The anti-inflammatory properties of itaconate and its derivatives are well-documented4-(4-Methoxybenzyl) Itaconate can potentially inhibit the production of pro-inflammatory cytokines and modulate key inflammatory pathways, making it a candidate for the treatment of chronic inflammatory conditions .

Metabolic Regulation

Itaconate derivatives have been found to participate in significant biological regulation and changes, particularly within the tricarboxylic acid (TCA) cycle. This compound could be used to study the metabolic adaptability of cells and how it affects cellular functions, which is crucial for understanding diseases related to metabolism .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-[(4-methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O5/c1-9(13(15)16)7-12(14)18-8-10-3-5-11(17-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWJSSDMIGOBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363767 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((4-Methoxybenzyl)oxy)-2-methylene-4-oxobutanoic acid | |

CAS RN |

60427-77-2 | |

| Record name | 4-[(4-Methoxyphenyl)methoxy]-2-methylidene-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(7-Chloroquinolin-4-yl)thio]acetohydrazide](/img/structure/B1363433.png)

![2,2-Bis[4-(4-nitrophenoxy)phenyl]hexafluoropropane](/img/structure/B1363443.png)

![2-chloro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1363453.png)